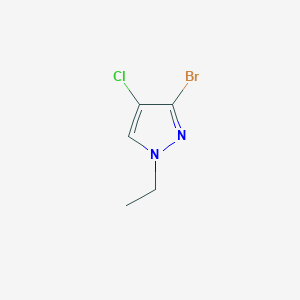

3-Bromo-4-chloro-1-ethyl-1H-pyrazole

Descripción

3-Bromo-4-chloro-1-ethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by bromine and chlorine substituents at positions 3 and 4, respectively, and an ethyl group at the N1 position. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The halogen substituents (Br and Cl) enhance the compound’s reactivity, making it a valuable intermediate for cross-coupling reactions and functional group transformations. The ethyl group at N1 improves solubility in organic solvents compared to smaller alkyl substituents, which is advantageous for synthetic modifications .

For example, bromine and chlorine substituents in pyrazoles are known to influence intermolecular interactions, such as halogen bonding, which can affect crystallization behavior and biological activity .

Propiedades

Fórmula molecular |

C5H6BrClN2 |

|---|---|

Peso molecular |

209.47 g/mol |

Nombre IUPAC |

3-bromo-4-chloro-1-ethylpyrazole |

InChI |

InChI=1S/C5H6BrClN2/c1-2-9-3-4(7)5(6)8-9/h3H,2H2,1H3 |

Clave InChI |

CQDGMQIGABILOY-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=C(C(=N1)Br)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Bromo-4-cloro-1-etil-1H-pirazol generalmente implica la reacción de precursores apropiados bajo condiciones controladas. Un método común incluye la bromación y cloración de 1-etil-1H-pirazol. Las condiciones de reacción a menudo implican el uso de reactivos de bromo y cloro en presencia de un solvente adecuado .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza. El proceso generalmente incluye pasos como la purificación mediante recristalización o cromatografía para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

3-Bromo-4-cloro-1-etil-1H-pirazol puede sufrir varias reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de bromo y cloro pueden sustituirse por otros grupos funcionales utilizando reactivos nucleófilos o electrófilos.

Oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas para formar diferentes derivados.

Reactivos y condiciones comunes

Sustitución nucleófila: Se pueden utilizar reactivos como hidróxido de sodio o terc-butóxido de potasio.

Sustitución electrófila: Los reactivos como el ácido sulfúrico o el ácido nítrico se emplean comúnmente.

Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleófila puede producir varios pirazoles sustituidos, mientras que la oxidación puede conducir a la formación de óxidos de pirazol .

Aplicaciones Científicas De Investigación

Biological Activities

3-Bromo-4-chloro-1-ethyl-1H-pyrazole has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of bacterial growth .

Anticancer Potential

The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of cancer cells in vitro. Notably, it has been reported to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

The following table summarizes some relevant findings on the anticancer activity of pyrazole derivatives:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Significant growth inhibition |

| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |

Case Studies and Research Findings

Several studies highlight the efficacy and applications of 3-Bromo-4-chloro-1-ethyl-1H-pyrazole in preclinical settings:

- Antitumor Activity Study : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The most potent compounds demonstrated significant growth inhibition and apoptosis induction in vitro .

- Molecular Modeling Studies : These studies provided insights into the binding affinities and interactions of pyrazole compounds with target proteins, suggesting that structural modifications could enhance biological activity .

- Antimicrobial Activity Evaluation : Various derivatives were screened for their antimicrobial properties against bacterial strains, showing promising results that warrant further investigation into their mechanisms of action .

Mecanismo De Acción

El mecanismo de acción de 3-Bromo-4-cloro-1-etil-1H-pirazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y la estructura del compuesto .

Comparación Con Compuestos Similares

Table 1: Key Structural Differences Among Pyrazole Derivatives

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Comparisons

Actividad Biológica

3-Bromo-4-chloro-1-ethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern that influences its biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : CHBrClN

- Molecular Weight : 249.53 g/mol

- Structure : The compound features a pyrazole ring with bromine and chlorine substituents, along with an ethyl group, which contributes to its diverse biological activities and potential applications.

The biological activity of 3-Bromo-4-chloro-1-ethyl-1H-pyrazole is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological effects. However, the precise mechanisms remain an area of ongoing research.

Antimicrobial Properties

Research indicates that 3-Bromo-4-chloro-1-ethyl-1H-pyrazole exhibits significant antimicrobial activity. For example, studies have shown that it has potent effects against various strains of Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| A. baumannii ATCC 19606 | 3.125 |

| A. baumannii ATCC BAA-1605 | 1.56 |

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including 3-Bromo-4-chloro-1-ethyl-1H-pyrazole:

- Antimicrobial Study : A study reported that a bromo-substituted pyrazole derivative demonstrated potent activity against A. baumannii strains, highlighting the significance of halogen substitutions in enhancing antimicrobial potency .

- Anti-inflammatory Activity : Research on related pyrazole compounds has indicated anti-inflammatory properties, with some derivatives exhibiting selective inhibition of COX enzymes, which could be relevant for therapeutic applications involving inflammation .

- Synthesis and Structure Activity Relationship (SAR) : The synthesis of various substituted pyrazoles has been documented, revealing how different substituents affect biological activity. The presence of both bromine and chlorine in 3-Bromo-4-chloro-1-ethyl-1H-pyrazole may enhance its reactivity compared to other simpler pyrazoles .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 3-Bromo-4-chloro-1-ethyl-1H-pyrazole:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | Contains a trifluoromethyl group instead of chlorine | Antimicrobial |

| 4-Bromo-1H-pyrazole | Lacks ethyl substitution; simpler structure | Moderate antimicrobial properties |

| 3,5-Dibromo-1H-pyrazole | Contains two bromine substituents | Enhanced antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.